2-Benzothiazolecarbothioamide, N-phenyl-

Vue d'ensemble

Description

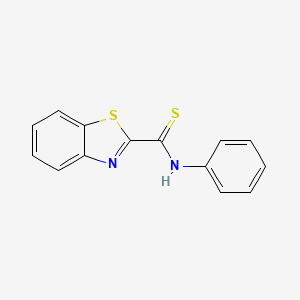

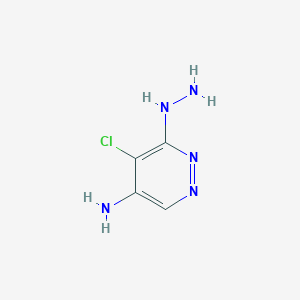

“2-Benzothiazolecarbothioamide, N-phenyl-” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of pharmacological properties . This compound contains a total of 30 bonds, including 20 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Thiazole .

Synthesis Analysis

The synthesis of “2-Benzothiazolecarbothioamide, N-phenyl-” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “2-Benzothiazolecarbothioamide, N-phenyl-” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound contains a total of 30 bonds, including 20 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Thiazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Benzothiazolecarbothioamide, N-phenyl-” include coupling reactions and treatment with chloroethyl compounds .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Benzothiazolecarbothioamide, N-phenyl-:

Antimicrobial Activity

2-Benzothiazolecarbothioamide, N-phenyl- has shown significant antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the microbial cell wall synthesis and interfering with essential enzymatic processes .

Anticancer Potential

This compound has been studied for its anticancer properties. It exhibits cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis (programmed cell death) and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression .

Antioxidant Properties

2-Benzothiazolecarbothioamide, N-phenyl- demonstrates strong antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage and aging. This property makes it a potential candidate for developing therapeutic agents against diseases caused by oxidative stress.

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of this compound. It has shown efficacy against various parasitic infections, including malaria and leishmaniasis. The compound disrupts the life cycle of parasites, making it a promising candidate for antiparasitic drug development.

Springer RSC Advances Springer : Springer : Springer : Springer : Springer : Springer

Mécanisme D'action

Target of Action

The primary target of 2-Benzothiazolecarbothioamide, N-phenyl- is DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against this target, making it a promising candidate for anti-tubercular therapy .

Mode of Action

2-Benzothiazolecarbothioamide, N-phenyl- interacts with its target, DprE1, and inhibits its function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact molecular interactions between the compound and DprE1 are still under investigation.

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway by inhibiting the enzyme DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .

Result of Action

The inhibition of DprE1 by 2-Benzothiazolecarbothioamide, N-phenyl- leads to the disruption of arabinogalactan biosynthesis, compromising the integrity of the mycobacterial cell wall . This results in the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Orientations Futures

Benzothiazole derivatives, including “2-Benzothiazolecarbothioamide, N-phenyl-”, have a high degree of structural diversity and a wide range of pharmacological properties, making them a promising area for future research in the field of medicinal chemistry . Further studies could focus on exploring the potential therapeutic applications of these compounds.

Propriétés

IUPAC Name |

N-phenyl-1,3-benzothiazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S2/c17-13(15-10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)18-14/h1-9H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLUDHJMZMYMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355556 | |

| Record name | 2-Benzothiazolecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61349-98-2 | |

| Record name | 2-Benzothiazolecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-](/img/structure/B3054550.png)

![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester](/img/structure/B3054553.png)

![5-[(Benzylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3054554.png)